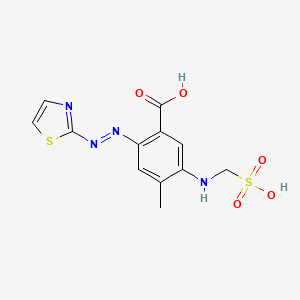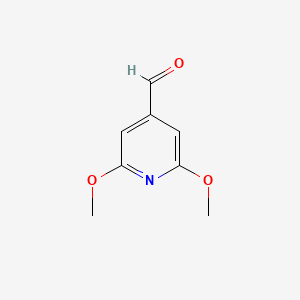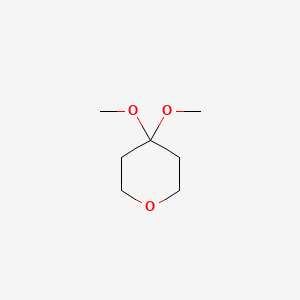
4,4-Dimethoxy-tetrahydro-4H-pyran
Übersicht
Beschreibung
4,4-Dimethoxy-tetrahydro-4H-pyran is an organic compound with the molecular formula C7H14O3. It is also known as tetrahydro-4H-pyran-4-one dimethyl acetal. This compound is characterized by a six-membered ring containing one oxygen atom and two methoxy groups attached to the same carbon atom. It is commonly used as a reagent in organic synthesis, particularly for protecting alcohols .
Wissenschaftliche Forschungsanwendungen
4,4-Dimethoxy-tetrahydro-4H-pyran is used in various scientific research applications, including:
Organic Synthesis: It serves as a protecting group for alcohols, allowing for selective reactions on other functional groups.
Medicinal Chemistry: The compound is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Material Science: It is employed in the preparation of polymers and other advanced materials.
Biological Studies: The compound is used in the study of enzyme mechanisms and metabolic pathways
Wirkmechanismus
Target of Action
It is known to be a reagent for protecting alcohols , suggesting that its targets could be alcohol groups in various biochemical contexts.
Mode of Action
The mode of action of 4,4-Dimethoxy-tetrahydro-4H-pyran involves its interaction with its targets, likely alcohol groups, in a protective capacity .
Biochemical Pathways
Given its role as a protecting reagent for alcohols , it may influence pathways where alcohol groups play a crucial role.
Result of Action
As a protecting reagent for alcohols , it may prevent unwanted reactions involving these groups, thereby influencing the overall outcome of certain biochemical reactions.
Action Environment
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4,4-Dimethoxy-tetrahydro-4H-pyran can be synthesized from tetrahydro-4H-pyran-4-one and methanol. The reaction typically involves the use of an acid catalyst to facilitate the formation of the acetal. The general reaction scheme is as follows:
Tetrahydro-4H-pyran-4-one+2MethanolAcid Catalystthis compound+Water
The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves continuous feeding of tetrahydro-4H-pyran-4-one and methanol into a reactor containing the acid catalyst. The reaction mixture is then heated to the desired temperature, and the product is continuously removed to drive the reaction to completion. The final product is purified through distillation .
Analyse Chemischer Reaktionen
Types of Reactions
4,4-Dimethoxy-tetrahydro-4H-pyran undergoes various chemical reactions, including:
Hydrolysis: The acetal group can be hydrolyzed back to the corresponding tetrahydro-4H-pyran-4-one and methanol in the presence of an acid or base.
Oxidation: The compound can be oxidized to form different oxidation products depending on the reagents and conditions used.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Hydrolysis: Tetrahydro-4H-pyran-4-one and methanol.
Oxidation: Various oxidation products depending on the specific conditions.
Substitution: Products with different functional groups replacing the methoxy groups.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tetrahydro-4H-pyran-4-one: The parent compound from which 4,4-Dimethoxy-tetrahydro-4H-pyran is derived.
4-Methoxytetrahydro-4H-pyran: A related compound with one methoxy group.
Tetrahydro-2H-pyran-4-one dimethyl acetal: Another acetal derivative with similar properties.
Uniqueness
This compound is unique due to its dual methoxy groups, which provide enhanced stability and protection for alcohols compared to mono-methoxy derivatives. This makes it particularly useful in complex synthetic routes where selective protection and deprotection are required .
Eigenschaften
IUPAC Name |
4,4-dimethoxyoxane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O3/c1-8-7(9-2)3-5-10-6-4-7/h3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBZWVZPRCICVPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCOCC1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30391695 | |
| Record name | 4,4-dimethoxyoxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30391695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28218-71-5 | |
| Record name | 4,4-dimethoxyoxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30391695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Thiazolo[5,4-d]thiazole](/img/structure/B1587360.png)
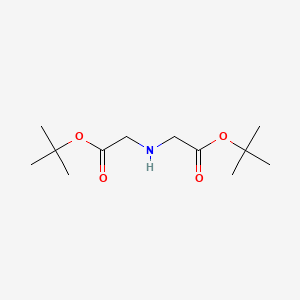
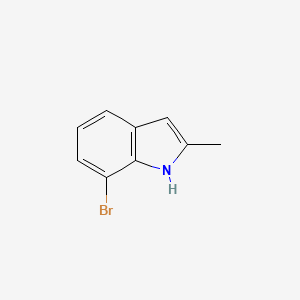


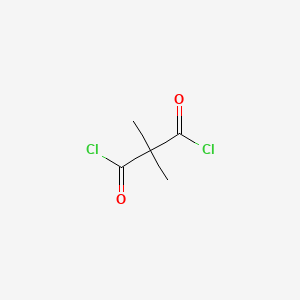
![Methyl 4-[[1-[[1-[2-[[4-methylsulfanyl-1-(4-nitroanilino)-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoate](/img/structure/B1587369.png)
